molecular formula C12H15N5O4S B14588205 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide CAS No. 61341-08-0

2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide

Cat. No.: B14588205
CAS No.: 61341-08-0
M. Wt: 325.35 g/mol
InChI Key: FOKDILOFSPDXCN-VIFPVBQESA-N
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Description

2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide is a complex organic compound that features a sulfonylamino group, a propanoyl group, and an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with (S)-2-aminopropanoic acid to form the intermediate 2-[(4-methylphenyl)sulfonylamino]propanoyl chloride. This intermediate is then reacted with glycine to produce 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetic acid. Finally, the acetic acid derivative is converted to the azide form using sodium azide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the azide group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines or alcohol derivatives.

Scientific Research Applications

2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive azide group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide involves its reactive azide group, which can participate in click chemistry reactions. These reactions are highly specific and efficient, making the compound useful in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction partners.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)sulfonylamino]propanoyl chloride
  • 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetic acid
  • 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl amine

Uniqueness

2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide is unique due to its azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications requiring specific and efficient reactions.

Properties

CAS No.

61341-08-0

Molecular Formula

C12H15N5O4S

Molecular Weight

325.35 g/mol

IUPAC Name

2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide

InChI

InChI=1S/C12H15N5O4S/c1-8-3-5-10(6-4-8)22(20,21)16-9(2)12(19)14-7-11(18)15-17-13/h3-6,9,16H,7H2,1-2H3,(H,14,19)/t9-/m0/s1

InChI Key

FOKDILOFSPDXCN-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)NCC(=O)N=[N+]=[N-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC(=O)N=[N+]=[N-]

Origin of Product

United States

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